4,6-Dichloro-5-fluoro-3-nitroquinoline
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Overview
Description
4,6-Dichloro-5-fluoro-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine, fluorine, and nitro functional groups attached to the quinoline ring. The incorporation of these substituents imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4,6-Dichloro-5-fluoro-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the quinoline ring.
Halogenation: Introduction of chlorine and fluorine atoms through electrophilic substitution reactions.
Cyclization: Formation of the quinoline ring structure through cyclization reactions.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods often involve optimization of these conditions to achieve large-scale synthesis with high efficiency.
Chemical Reactions Analysis
4,6-Dichloro-5-fluoro-3-nitroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common reagents used in these reactions include halogenating agents, reducing agents like hydrogen gas and metal catalysts, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,6-Dichloro-5-fluoro-3-nitroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly for its ability to inhibit certain enzymes and biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-fluoro-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis, resulting in the compound’s antibacterial and antiviral effects.
Comparison with Similar Compounds
4,6-Dichloro-5-fluoro-3-nitroquinoline can be compared with other similar compounds, such as:
4,6-Dichloro-5-fluoroquinoline: Lacks the nitro group, which may result in different chemical and biological properties.
5-Fluoro-3-nitroquinoline: Lacks the chlorine atoms, which can affect its reactivity and biological activity.
4,6-Dichloro-3-nitroquinoline: Lacks the fluorine atom, which can influence its chemical stability and biological effects.
Properties
IUPAC Name |
4,6-dichloro-5-fluoro-3-nitroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2FN2O2/c10-4-1-2-5-7(9(4)12)8(11)6(3-13-5)14(15)16/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKXVBSXYBOSSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C(=C1Cl)F)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.